molecular formula C26H34O8 B1206218 Agrimophol

Agrimophol

Cat. No.: B1206218
M. Wt: 474.5 g/mol
InChI Key: NQGCBDWQKDAGTK-RYZVSIALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agrimophol is a carboxylic ester. It derives from a phloroglucinol.

Scientific Research Applications

  • Antiparasitic and Anthelmintic Properties : Agrimophol, derived from Agrimonia pilosa Ledeb, has demonstrated potent in vitro effects against Schistosoma japonicum. It caused spasmodic contractions and reduced the survival time of the worms significantly at certain concentrations, indicating its potential as an antiparasitic agent (You, Le, & Mei, 1982).

  • Structural Analysis : Detailed studies on the structure of this compound have been conducted, revealing it as a phloroglucinol derivative. Its molecular formula has been identified as C_(26)H_(34)O_8, providing a foundation for further research and potential applications (M. Ateria, 1977).

  • NMR Characterization : Nuclear Magnetic Resonance (NMR) techniques have been used to further characterize this compound. This research aids in understanding its chemical composition and potential for various applications (Li, 2009).

  • Application in Tuberculosis Treatment : this compound has been identified as a disruptor of intrabacterial pH homeostasis in Mycobacterium tuberculosis, offering a novel approach to tuberculosis treatment. Derivatives of this compound have shown improved potency and lower cytotoxicity, making it a promising candidate for developing new treatments (Wu et al., 2019).

  • Synthesis of Analogs : Research has been conducted on synthesizing analogs of this compound with the aim of finding compounds with higher antischistosomal activity and lower toxicity. This work is significant for developing more effective and safer antiparasitic drugs (Yao, Ma, Chen, & Huang, 1984).

  • Anti-Inflammatory and Antioxidant Activities : Studies on Agrimonia eupatoria L., from which this compound is derived, have shown that it possesses anti-inflammatory and antioxidant properties. This suggests that this compound may also have potential applications in treating inflammation-related conditions (Correia, Batista, & Dinis, 2007).

  • Osteoclastogenesis Inhibition : this compound has been studied for its effects on inhibiting RANKL-mediated osteoclastogenesis, suggesting its potential use in treating bone-related diseases such as osteoporosis and rheumatoid arthritis (Cao et al., 2020).

Properties

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

(6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C26H34O8/c1-8-10-16(27)17-22(31)15(20(29)13(4)23(17)34-7)11-26(6)24(32)14(5)21(30)18(25(26)33)19(28)12(3)9-2/h12,29-32H,8-11H2,1-7H3/t12-,26+/m1/s1

InChI Key

NQGCBDWQKDAGTK-RYZVSIALSA-N

Isomeric SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=C(C2=O)C(=O)[C@H](C)CC)O)C)O)C)O)C)OC

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC

Synonyms

agrimophol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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